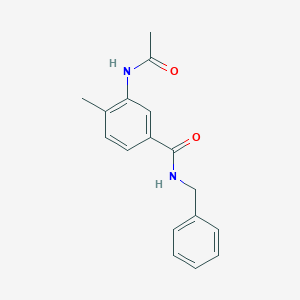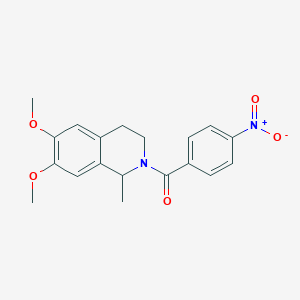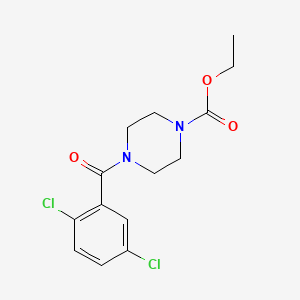
ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate, also known as EDP-420, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP-420 is a piperazine derivative that exhibits high affinity and selectivity towards the cannabinoid CB2 receptor, which is involved in various physiological processes such as inflammation, pain, and immune response.
作用機序
Ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate selectively binds to the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. The CB2 receptor is involved in various physiological processes such as inflammation, pain, and immune response. ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate acts as an agonist of the CB2 receptor, which leads to the activation of downstream signaling pathways such as the cAMP pathway and the PI3K/Akt pathway. These pathways are involved in various cellular processes such as gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic effects. ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate induces apoptosis in cancer cells by activating the caspase pathway. In addition, ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has been shown to alleviate neuropathic pain by modulating the CB2 receptor.
実験室実験の利点と制限
Ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has several advantages for lab experiments, including its high affinity and selectivity towards the CB2 receptor, which allows for specific targeting of immune cells and peripheral tissues. Moreover, ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate exhibits potent anti-inflammatory and anti-cancer effects, which make it a promising candidate for the development of novel therapeutics. However, ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has some limitations, including its low solubility and stability, which can affect its pharmacokinetics and bioavailability.
将来の方向性
There are several future directions for the research on ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate. Secondly, the development of novel formulations and delivery systems for ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate could improve its solubility and stability, thereby enhancing its pharmacokinetics and bioavailability. Thirdly, the potential therapeutic applications of ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate in other diseases such as autoimmune diseases and neurodegenerative diseases should be explored. Finally, the safety and toxicity of ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate should be thoroughly evaluated to ensure its clinical applicability.
Conclusion:
In conclusion, ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate is a promising compound that exhibits potent anti-inflammatory, anti-cancer, and analgesic effects by selectively binding to the CB2 receptor. ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has several advantages for lab experiments, including its high affinity and selectivity towards the CB2 receptor, which allows for specific targeting of immune cells and peripheral tissues. However, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate and to evaluate its safety and toxicity.
合成法
Ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoyl chloride with piperazine followed by the addition of ethyl chloroformate. The final product is obtained through purification using chromatography techniques.
科学的研究の応用
Ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. In vitro studies have shown that ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate can alleviate neuropathic pain by modulating the CB2 receptor.
特性
IUPAC Name |
ethyl 4-(2,5-dichlorobenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-2-21-14(20)18-7-5-17(6-8-18)13(19)11-9-10(15)3-4-12(11)16/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIQOUYEBMELEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)
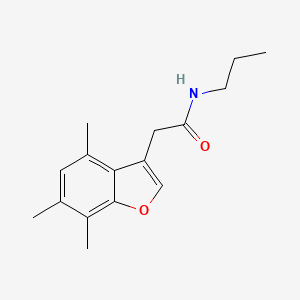
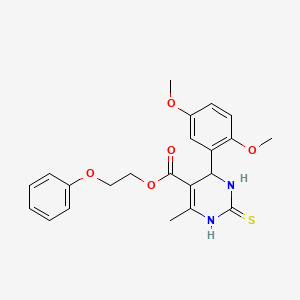
![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)
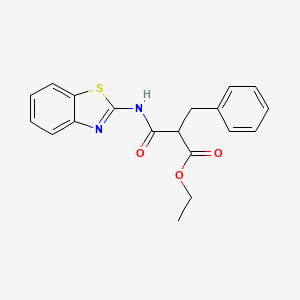
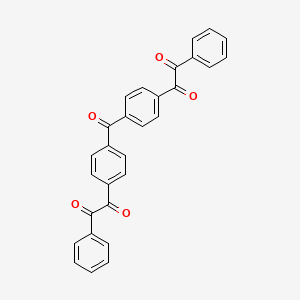
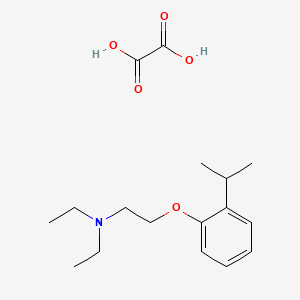
![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5169248.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5169253.png)
![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5169258.png)
![methyl 2-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5169259.png)
